molecular formula C24H25N3O4S B11658275 N-({N'-[(E)-(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide

N-({N'-[(E)-(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide

Cat. No.: B11658275
M. Wt: 451.5 g/mol
InChI Key: BRNJVWMRAWXKJI-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(E)-(1,2-Dihydroacenaphthylen-5-yl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a hydrazinecarbonyl group with an acenaphthylene moiety, an ethoxyphenyl group, and a methanesulfonamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(1,2-Dihydroacenaphthylen-5-yl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide typically involves multiple steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 1,2-dihydroacenaphthylene-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

  • Acylation Reaction: : The hydrazone intermediate is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to form the acyl hydrazone derivative.

  • Sulfonamide Formation: : The final step involves the reaction of the acyl hydrazone derivative with 4-ethoxyaniline and methanesulfonyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the acenaphthylene moiety, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the hydrazone and sulfonamide groups, potentially yielding amine derivatives.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

The compound’s structure suggests it could interact with biological targets, such as enzymes or receptors, making it a potential lead compound in medicinal chemistry for developing new therapeutic agents.

Industry

In industry, the compound could be used in the synthesis of specialty chemicals, dyes, or polymers. Its unique functional groups allow for diverse applications in material science.

Mechanism of Action

The mechanism by which N-({N’-[(E)-(1,2-Dihydroacenaphthylen-5-yl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with different substituents that affect its chemical behavior and applications.

Uniqueness

N-({N’-[(E)-(1,2-Dihydroacenaphthylen-5-yl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide is unique due to its combination of functional groups, which provide a distinct set of chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound in research and industry.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

N-[(E)-1,2-dihydroacenaphthylen-5-ylmethylideneamino]-2-(4-ethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C24H25N3O4S/c1-3-31-21-13-11-20(12-14-21)27(32(2,29)30)16-23(28)26-25-15-19-10-9-18-8-7-17-5-4-6-22(19)24(17)18/h4-6,9-15H,3,7-8,16H2,1-2H3,(H,26,28)/b25-15+

InChI Key

BRNJVWMRAWXKJI-MFKUBSTISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C3CCC4=C3C2=CC=C4)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C3CCC4=C3C2=CC=C4)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.